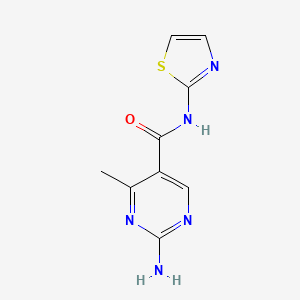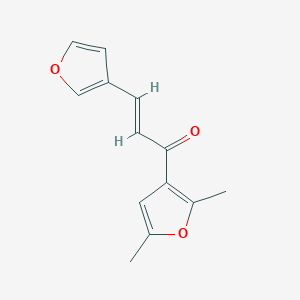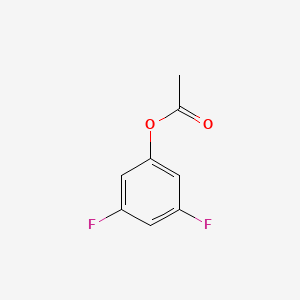
3,5-Difluorophenyl acetate
Overview
Description
3,5-Difluorophenyl acetate is an organic compound with the molecular formula C8H5F2O2 It is a derivative of phenyl acetate where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3,5-Difluorophenyl acetate may also interact with various biological targets.
Mode of Action
Related compounds like diflunisal, a difluorophenyl derivative of salicylic acid, act by inhibiting prostaglandin synthesis via the arachidonic acid pathway . This leads to a decrease in prostaglandins in peripheral tissues, which are known mediators of pain and inflammation . It’s possible that this compound may have a similar mode of action.
Biochemical Pathways
Related compounds like diflunisal inhibit the arachidonic acid pathway . This pathway is involved in the production of eicosanoids, a group of bioactive lipids that include prostaglandins, thromboxanes, and leukotrienes. These molecules play key roles in inflammation, pain, and other physiological responses .
Pharmacokinetics
It’s known that similar compounds, such as diflunisal, are well-absorbed orally and undergo hepatic metabolism . The bioavailability of this compound would likely be influenced by factors such as its solubility, stability, and the presence of transporters or enzymes in the body.
Result of Action
It’s known that similar compounds, such as diflunisal, have anti-inflammatory, analgesic, and antipyretic properties . This suggests that this compound may also have similar effects.
Action Environment
The action, efficacy, and stability of this compound would likely be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules in the body. For example, the Suzuki–Miyaura coupling, a widely-used reaction in organic chemistry, is known to be influenced by mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Difluorophenyl acetate can be synthesized through several methods. One common approach involves the acetylation of 3,5-difluorophenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Another method involves the Suzuki–Miyaura coupling reaction, where 3,5-difluorophenylboronic acid is coupled with an acetyl chloride derivative in the presence of a palladium catalyst. This method is advantageous due to its high efficiency and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale acetylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluorophenyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 3,5-difluorophenol and acetic acid in the presence of aqueous base or acid.
Oxidation: The compound can be oxidized to form 3,5-difluorobenzoic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Nucleophilic Substitution: Substituted 3,5-difluorophenyl derivatives.
Hydrolysis: 3,5-Difluorophenol and acetic acid.
Oxidation: 3,5-Difluorobenzoic acid.
Scientific Research Applications
3,5-Difluorophenyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs that target specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluorophenylacetic acid
- 3,5-Difluorobenzeneacetic acid
- 3,5-Difluorophenylacetyl chloride
Uniqueness
3,5-Difluorophenyl acetate is unique due to its specific substitution pattern and functional group, which confer distinct chemical reactivity and physical properties. Compared to its analogs, it offers a balance of stability and reactivity, making it suitable for various synthetic applications .
Properties
IUPAC Name |
(3,5-difluorophenyl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-5(11)12-8-3-6(9)2-7(10)4-8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZBCKQMMCRZDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


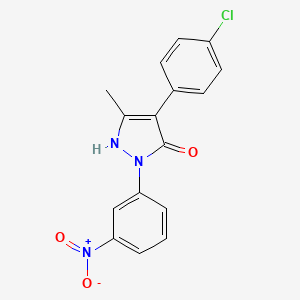
![[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate](/img/structure/B3035227.png)
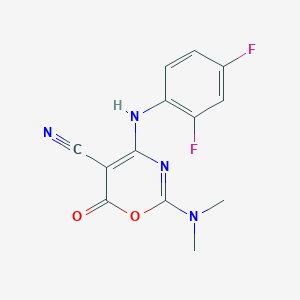
![2-[6-(Dimethylamino)-3-pyridazinyl]-2-phenylacetonitrile](/img/structure/B3035231.png)
![2-(2,4-Dichlorophenyl)-2-[6-(1-pyrrolidinyl)-3-pyridazinyl]acetonitrile](/img/structure/B3035232.png)
![4-[[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]amino]benzonitrile](/img/structure/B3035234.png)
![[(Z)-[1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2,2-trichloroacetate](/img/structure/B3035235.png)
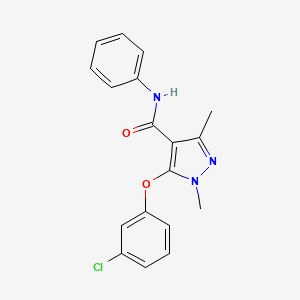
![[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B3035239.png)
![[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B3035241.png)
![[(Z)-[1-[(4-Chlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate](/img/structure/B3035244.png)
![3-(2-chloro-6-fluorophenyl)-N-[(4-chlorophenyl)carbamoylcarbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3035245.png)
